molecular formula C9H8N2O2 B2659091 1-Methyl-4-benzimidazolecarboxylic Acid CAS No. 672957-92-5

1-Methyl-4-benzimidazolecarboxylic Acid

Cat. No.: B2659091
CAS No.: 672957-92-5
M. Wt: 176.175
InChI Key: KANGLPGGTDOWJO-UHFFFAOYSA-N
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Description

1-Methyl-4-benzimidazolecarboxylic Acid is a compound with the CAS Number: 672957-92-5 . It is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Synthesis Analysis

The synthesis of this compound involves a C–H cycloamination, using a metal-free synthetic pathway . This process is part of a broader approach in drug discovery and development that involves the synthesis of novel small compounds from existing structural motifs via molecular hybridization .


Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O2 . The InChI Code is 1S/C9H8N2O2/c1-11-5-10-8-6 (9 (12)13)3-2-4-7 (8)11/h2-5H,1H3, (H,12,13) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 176.17 .

Scientific Research Applications

Synthesis of Imidazoles

1-Methyl-4-benzimidazolecarboxylic acid is significant in the synthesis of trisubstituted imidazoles, which are important in developing amino acid mimetics with a C-terminal imidazole. This process, utilizing palladium-catalyzed cyclization, is pivotal in the field of organic chemistry and medicinal chemistry, offering pathways to new compounds with potential therapeutic applications (Zaman et al., 2005).

Green Chemistry and Catalysis

In green chemistry, benzimidazole derivatives are used as catalysts. For example, 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, a Brønsted acidic ionic liquid, has been employed as an efficient and reusable catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This approach highlights the role of benzimidazole derivatives in environmentally friendly chemical processes (Davoodnia et al., 2010).

Fluorescent Characterizations in Metal-Organic Frameworks

Benzimidazole derivatives, such as benzimidazole-5-carboxylate, have been utilized in the structural and fluorescent characterization of metal-organic frameworks. These compounds play a key role in understanding the luminescent properties of these frameworks, which are significant in materials science and nanotechnology (Yao et al., 2008).

Corrosion Inhibition and Steel Protection

Certain benzimidazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in industrial processes where corrosion resistance is essential for maintaining the integrity and longevity of metal structures (Rbaa et al., 2020).

Reverse Osmosis Membrane Improvement

1-Methylimidazole derivatives have been explored as additives in the preparation of aromatic polyamide reverse osmosis membranes. These derivatives enhance membrane performance, demonstrating their utility in water treatment and purification technologies (Yingying et al., 2020).

Mechanism of Action

While the specific mechanism of action for 1-Methyl-4-benzimidazolecarboxylic Acid is not available, benzimidazoles generally act by interfering with carbohydrate metabolism and inhibiting polymerization of microtubules .

Safety and Hazards

The safety information for 1-Methyl-4-benzimidazolecarboxylic Acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 .

Future Directions

Benzimidazoles and their derivatives play a significant role as therapeutic agents . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .

Properties

IUPAC Name

1-methylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANGLPGGTDOWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672957-92-5
Record name 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid
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